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Introduction
C-Laurdan is a fluorescent probe meticulously designed for the investigation of membrane

biophysics in living cells. As a derivative of Laurdan, C-Laurdan exhibits sensitivity to the

polarity of its surrounding environment, making it an invaluable tool for studying membrane

fluidity and the lateral organization of lipids, including the visualization of lipid rafts.[1][2][3] Its

improved water solubility and photostability over its predecessor, Laurdan, make it particularly

well-suited for live-cell imaging using both one-photon confocal and two-photon microscopy.[2]

[4][5]

The fluorescence emission spectrum of C-Laurdan undergoes a characteristic shift in

response to the lipid packing of the cell membrane. In more ordered, tightly packed membrane

domains (liquid-ordered phase), the environment is less polar, resulting in a blue-shifted

emission. Conversely, in more fluid, disordered membrane regions (liquid-disordered phase),

increased water penetration creates a more polar environment, causing a red-shift in the

emission spectrum.[1][2][6] This spectral shift is quantified using the Generalized Polarization

(GP) index, which provides a ratiometric measure of membrane order.

These application notes provide a detailed protocol for staining live cells with C-Laurdan and

acquiring images to analyze membrane fluidity.

Principle of C-Laurdan Staining and GP Calculation
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C-Laurdan partitions into the cellular membranes, where its emission properties are dictated

by the local lipid environment. The presence of a carboxylic group enhances its water solubility

and facilitates rapid incorporation into the membrane.[7] When excited, the probe's emission is

collected in two separate channels, typically centered around 440 nm (blue) and 490 nm (red).

The GP value is then calculated for each pixel in the image using the following formula:

GP = (I_Blue - I_Red) / (I_Blue + I_Red)

Where:

I_Blue is the fluorescence intensity in the blue channel (e.g., 415-455 nm).

I_Red is the fluorescence intensity in the red channel (e.g., 490-530 nm).

Higher GP values (approaching +1) correspond to a more ordered membrane, while lower GP

values (approaching -1) indicate a more fluid membrane.

Data Summary
The following table summarizes the key quantitative data for C-Laurdan.
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Parameter Value Reference

Molecular Weight 397.56 g/mol [7]

One-Photon Excitation Max 348 nm [7]

Two-Photon Excitation Max 780 nm [7]

Emission Max 423 nm [7]

Quantum Yield 0.43 [7]

Extinction Coefficient 12,200 M⁻¹cm⁻¹ [7]

Solubility

Soluble to 100 mM in DMF, 20

mM in DMSO, and 10 mM in

ethanol

[7]

Stock Solution Storage
-20°C or -80°C, protected from

light
[1]

Working Concentration 800 nM - 10 µM [2][8][9]

Incubation Time 10 - 60 minutes [2][8]

Typical GP (Control Cells) ~0.18 [5]

Typical GP (MβCD Treated) ~ -0.06 [5]

Experimental Protocol
This protocol is a general guideline for staining live adherent cells with C-Laurdan.

Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents
C-Laurdan powder

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

Phosphate-buffered saline (PBS)
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Adherent cells cultured on glass-bottom dishes or coverslips

Confocal or two-photon microscope with appropriate filter sets

Stock Solution Preparation
Prepare a 1-10 mM stock solution of C-Laurdan in DMSO or DMF.

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C or -80°C, protected from light.[1]

Staining Procedure
Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for

microscopy.

Prepare the C-Laurdan staining solution by diluting the stock solution in pre-warmed (37°C)

live-cell imaging medium to a final concentration of 1-10 µM. A concentration of 5 µM is a

good starting point.[2]

Remove the culture medium from the cells and wash once with pre-warmed PBS.

Add the C-Laurdan staining solution to the cells and incubate for 30 minutes at 37°C,

protected from light.[2]

After incubation, remove the staining solution and wash the cells twice with pre-warmed live-

cell imaging medium to remove any excess probe.

Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for

imaging.

Imaging
Confocal Microscopy:

Excitation: 405 nm laser.[10][11]
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Emission Channel 1 (Blue): 415-455 nm.[5]

Emission Channel 2 (Red): 490-530 nm.[5]

Simultaneously acquire images in both channels.

Two-Photon Microscopy:

Excitation: 780 nm two-photon laser.[7]

Emission Channels: Use the same emission ranges as for confocal microscopy.

Image Analysis
Import the acquired images into an image analysis software (e.g., ImageJ/Fiji).

For each time point or condition, you will have a pair of images (blue and red channels).

Calculate the GP map using the formula mentioned above. Many software packages have

plugins available for GP calculation.

The resulting GP image will be a ratiometric representation of membrane order, where pixel

intensity corresponds to the GP value.

Visualizations
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Caption: Experimental workflow for C-Laurdan staining of live cells.
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Caption: Principle of C-Laurdan emission shift in different membrane environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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